molecular formula C12H7ClN2O B8012315 4-Chloro-6-phenylfuro[2,3-d]pyrimidine

4-Chloro-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B8012315
M. Wt: 230.65 g/mol
InChI Key: BMPUSSWCLJQHOR-UHFFFAOYSA-N
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Description

4-Chloro-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both chloro and phenyl substituents on the furo[2,3-d]pyrimidine core can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-phenylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

Scientific Research Applications

4-Chloro-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-phenylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-phenylpyrrolo[2,3-d]pyrimidine
  • 4-Chloro-6-phenylquinazoline
  • 4-Chloro-6-phenylpyrazolo[3,4-d]pyrimidine

Uniqueness

4-Chloro-6-phenylfuro[2,3-d]pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

4-chloro-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPUSSWCLJQHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Suspend 50 g (235.6 mmol) 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one at RT in 375 ml (4023 mmol) phosphoryl chloride and heat the mixture to boiling (evolution of HCl). After 1 h, cool the dark solution to RT and add dropwise to a vigorously stirred mixture of 1.25 litre water and 2.25 litre conc. ammonia solution (25 wt. %) (heating to 55-75° C., pH>9). At the end of addition, cool to RT and extract the mixture three times with 1.6 litre dichloromethane each time. Combine the organic phases, dry, and concentrate by vacuum evaporation. Stir the residue with diethyl ether, filter with suction, and dry at high vacuum. 47.3 g (87% of theor.) of the target compound is obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 g) and POCl3 (10 mL) was stirred at 55-65° C. for 3 h. The reaction mixture was poured into ice cold water and stirred for 10 min. The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with aq. NaHCO3 solution, water, brine and dried over sodium sulfate. The residue was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluents to give the product as a white color solid (800 mg, 74%), mp 136-138° C. 1H NMR (400 MHz, CDCl3): δ 8.74 (1H, s), 7.90-7.93 (2H, m), 7.45-7.54 (3H, m), 7.08 (1H, s).
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1 g
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10 mL
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-phenylfuro[2,3-d]pyrimidine
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4-Chloro-6-phenylfuro[2,3-d]pyrimidine

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